

MC-Val-Cit-PAB-clindamycin mechanism of action

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-clindamycin

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An In-depth Technical Guide on the Mechanism of Action of MC-Val-Cit-PAB-clindamycin

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, **MC-Val-Cit-PAB-clindamycin**. This system is designed for targeted delivery of the antibiotic clindamycin to specific cells, leveraging the principles of enzymatic cleavage for drug release.

Introduction

MC-Val-Cit-PAB-clindamycin is an agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic or cytostatic effects of a small molecule drug. The linker component is critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. The MC-Val-Cit-PAB linker is a well-characterized, enzymatically cleavable linker system designed for lysosomal release of the conjugated payload.[3][4][5][6][7] The payload, clindamycin, is a lincosamide antibiotic that inhibits protein synthesis.[8][9][10][11][12]

Core Components and their Roles

The MC-Val-Cit-PAB-clindamycin conjugate consists of three key components:

MC (Maleimidocaproyl): This component serves as the attachment point to the antibody. The
maleimide group reacts with free thiol groups (sulfhydryl groups) on cysteine residues of the



monoclonal antibody, forming a stable covalent bond.

- Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl): This is the linker system responsible for connecting the antibody to the drug and enabling its conditional release.
 - Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be a
 substrate for lysosomal proteases, most notably Cathepsin B.[4][6][7] Cathepsin B is often
 upregulated in tumor cells and is highly active in the acidic environment of the lysosome.
 [4][13]
 - p-aminobenzyl (PAB): This moiety acts as a self-immolative spacer.[3][5][13] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6elimination reaction, leading to the release of the active drug.[13][14]
- Clindamycin: This is the active pharmaceutical ingredient (API). It is a lincosamide antibiotic that functions by inhibiting bacterial protein synthesis.[8][9][10][11][12]

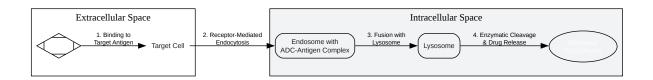
Mechanism of Action: From Targeting to Payload Release

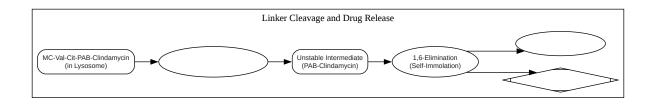
The mechanism of action of an ADC utilizing the **MC-Val-Cit-PAB-clindamycin** system can be described in a stepwise manner, from initial targeting to the final action of the released payload.

ADC Internalization and Lysosomal Trafficking

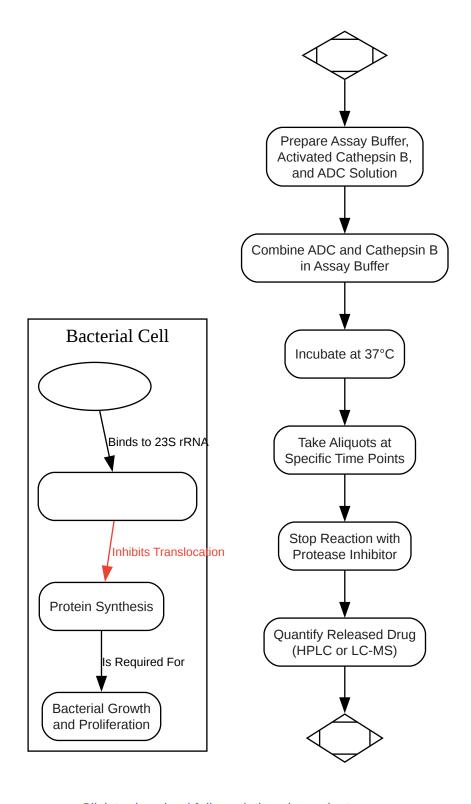
The process begins with the ADC binding to a target antigen on the surface of a cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and the enzymatic machinery of the lysosome.











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